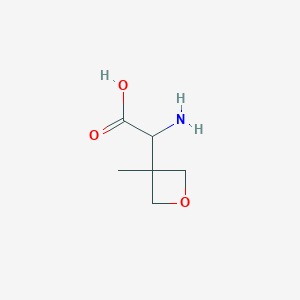

2-Amino-2-(3-methyloxetan-3-yl)acetic acid

描述

Molecular Architecture and Stereochemical Configuration

The molecular structure of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid is characterized by a distinctive combination of a four-membered oxetane ring bearing a methyl substituent at the 3-position and an amino acid moiety attached at the same carbon center. The compound possesses the molecular formula C₆H₁₁NO₃ with a molecular weight of 145.16 grams per mole. The oxetane ring adopts a highly strained four-membered cyclic ether configuration, which imparts unique conformational constraints to the overall molecular architecture.

The stereochemical complexity of this compound arises from the presence of a chiral center at the carbon atom adjacent to the amino group, creating the possibility for both (2R) and (2S) stereoisomers. The (2S)-configuration has been specifically identified with the distinct Chemical Abstracts Service number 2349863-35-8, indicating the existence of enantiomerically pure forms of this compound. The Simplified Molecular Input Line Entry System representation "O=C(O)C(N)C1(C)COC1" clearly delineates the connectivity pattern, showing the oxetane ring directly bonded to the chiral carbon bearing both the amino and carboxylic acid functionalities.

Nuclear Magnetic Resonance spectroscopic studies have provided detailed insights into the conformational behavior of oxetane-containing amino acid derivatives. Research has demonstrated that the incorporation of oxetane rings into amino acid structures results in distinct conformational preferences compared to traditional amino acid residues. The oxetane ring system exhibits characteristic nuclear Overhauser enhancement patterns that indicate restricted rotation around the carbon-carbon bond connecting the amino acid backbone to the oxetane moiety.

The three-dimensional arrangement of atoms within the oxetane ring creates a unique electronic environment that influences the overall reactivity and stability of the compound. The ring strain inherent in four-membered cyclic ethers contributes to enhanced reactivity while simultaneously providing conformational rigidity that can influence biological interactions.

属性

IUPAC Name |

2-amino-2-(3-methyloxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2-10-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPGRHORBRRJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287432 | |

| Record name | α-Amino-3-methyl-3-oxetaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638759-43-9 | |

| Record name | α-Amino-3-methyl-3-oxetaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638759-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-3-methyl-3-oxetaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid typically involves the construction of the α-amino acid framework with the oxetane substituent introduced via radical addition or other stereoselective transformations. The key steps include:

- Formation of N-sulfinyl imines as intermediates.

- Decarboxylative radical addition to these imines.

- Subsequent deprotection and purification to yield the target amino acid.

This approach allows control over stereochemistry and functional group compatibility.

Photoredox Catalysis and Radical Addition Method

A prominent method involves photoredox catalysis to achieve stereoselective synthesis of unnatural α-amino acids, including this compound. The process is summarized as follows:

- N-sulfinyl imines are synthesized as key intermediates.

- Under photoredox conditions, a decarboxylative radical derived from a carboxylic acid precursor adds to the imine carbon, forming a new C–C bond.

- The reaction is catalyzed by visible light-activated photocatalysts, ensuring mild conditions and high stereoselectivity.

- After radical addition, the N-sulfinyl protecting group is removed to afford the free amino acid.

This method is detailed in the supplementary information of a 2021 Chemical Science publication by Shatskiy et al., which includes optimization of reaction conditions, scale-up procedures, and stereochemical analysis.

Detailed Reaction Conditions and Optimization

The optimized conditions for the radical addition involve:

- Use of specific photocatalysts (e.g., iridium or ruthenium complexes).

- Visible light irradiation (blue LEDs).

- Solvent systems that maintain solubility and stability of intermediates.

- Controlled temperature and reaction times to maximize yield and stereoselectivity.

The researchers optimized these parameters to achieve high yields of the desired amino acid derivative with defined stereochemistry.

Stock Solution Preparation and Formulation

For practical applications, such as biological testing or further chemical transformations, stock solutions of this compound are prepared with precise concentrations. A preparation table from GlpBio provides volumes needed to prepare stock solutions at various molarities:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 6.889 mL | 34.4448 mL | 68.8895 mL |

| 5 mM Solution | 1.3778 mL | 6.889 mL | 13.7779 mL |

| 10 mM Solution | 0.6889 mL | 3.4445 mL | 6.889 mL |

Preparation involves dissolving the compound in appropriate solvents such as DMSO, PEG300, Tween 80, or corn oil, using physical methods like vortexing, ultrasound, or hot water bath to aid dissolution. Clear solutions are essential before proceeding with solvent additions to ensure homogeneity.

Analytical and Structural Confirmation

The synthesized compound's structure and purity are confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR where applicable).

- Mass spectrometry.

- Chromatographic techniques.

The referenced Chemical Science supplementary material provides extensive NMR spectra and analytical data confirming the identity and stereochemistry of this compound and related derivatives.

Summary Table of Preparation Method Features

| Aspect | Details |

|---|---|

| Synthetic Approach | Photoredox catalysis with decarboxylative radical addition to N-sulfinyl imines |

| Key Intermediates | N-sulfinyl imines |

| Catalysts | Visible light photocatalysts (Ir, Ru complexes) |

| Reaction Conditions | Blue LED irradiation, mild temperature, optimized solvents |

| Stereoselectivity | High, controlled by chiral N-sulfinyl protecting group |

| Post-reaction Processing | Deprotection of N-sulfinyl group to yield free amino acid |

| Stock Solution Preparation | Precise molarity solutions in DMSO, PEG300, Tween 80, corn oil with physical dissolution aids |

| Analytical Techniques | NMR spectroscopy, mass spectrometry, chromatography |

化学反应分析

Types of Reactions

2-Amino-2-(3-methyloxetan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.

科学研究应用

Medicinal Chemistry

The compound's structure includes an amino group and an oxetane ring, which may enhance its biological activity. Preliminary studies indicate that 2-amino-2-(3-methyloxetan-3-yl)acetic acid could interact with various biological targets, potentially modulating enzyme activity and cellular signaling pathways. The oxetane ring contributes to its reactivity, making it a candidate for developing novel pharmaceuticals.

Case Study: Enzyme Inhibition

Research has shown that compounds with similar structures can act as selective inhibitors of specific protein kinases. For instance, studies involving oxetane derivatives have identified them as potential inhibitors of PI5P4Kγ, a kinase implicated in various diseases. These findings suggest that this compound could be explored for its inhibitory effects on similar targets .

Synthetic Biology

In synthetic biology, this compound serves as a building block for synthesizing more complex molecules. Its unique properties allow it to be incorporated into peptide sequences or used as a precursor for generating other bioactive compounds.

Synthetic Pathways

The synthesis of this compound can involve several methods:

- Horner-Wadsworth-Emmons (HWE) Reaction : This method is effective for creating substituted alkenes from aldehydes and phosphonate esters .

- Ring-opening Reactions : The oxetane ring can be opened under specific conditions to yield various derivatives with enhanced biological properties .

Material Science

The unique structural characteristics of this compound make it valuable in material science, particularly in the development of polymers and coatings that require specific mechanical or chemical properties.

Applications in Polymer Chemistry

Due to its functional groups, this compound can be polymerized to create materials with tailored properties for applications in biomedical devices or drug delivery systems. The ability to modify the oxetane ring allows for the design of materials that can respond to environmental stimuli.

作用机制

The mechanism of action of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and oxetane ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

相似化合物的比较

Comparison with Heterocyclic-Substituted Analogous Compounds

Structural and Functional Differences

Compounds with heterocyclic substituents on the aminoacetic acid backbone exhibit distinct bioactivity and physicochemical properties. Key examples include:

Table 1: Heterocyclic-Substituted 2-Aminoacetic Acid Derivatives

- Oxetane vs. Isoxazole : The target compound’s oxetane ring offers greater metabolic stability compared to ibotenic acid’s isoxazole ring, which is prone to hydrolysis due to its electrophilic oxazolone moiety .

- Ring Size Effects: The four-membered oxetane in the target compound introduces higher ring strain but better solubility than the five-membered oxane (tetrahydrofuran) in 2-Amino-2-(oxan-3-yl)acetic acid HCl .

Comparison with Aromatic-Substituted Analogous Compounds

Impact of Aromatic Substituents

Aromatic substitutions on the aminoacetic acid backbone enhance lipophilicity, influencing membrane permeability and target binding. Notable examples include:

Table 2: Aromatic-Substituted 2-Aminoacetic Acid Derivatives

- Electronic Effects : Bromine and chlorine substituents enhance electrophilicity, facilitating cross-coupling reactions in drug synthesis .

- Heteroaromatic vs. Phenyl: Thiophene-substituted derivatives (e.g., 2-Amino-2-(thiophen-3-yl)acetic acid) exhibit improved π-stacking interactions in protein binding compared to purely phenyl-substituted analogs .

Key Physicochemical Properties

- Solubility: The oxetane ring in the target compound improves aqueous solubility (logP ~0.5) compared to aromatic analogs like 2-Amino-2-(3-bromophenyl)acetic acid (logP ~2.3) .

- Thermal Stability : The methyl group on the oxetane ring enhances thermal stability (decomposition >250°C) relative to unsubstituted oxetane derivatives .

生物活性

2-Amino-2-(3-methyloxetan-3-yl)acetic acid, also known as (S)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid, is a compound of significant interest due to its unique structural features, including an oxetane ring and an amino acid moiety. This article explores its biological activity, mechanisms of action, potential applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 145.158 g/mol. The presence of the oxetane ring contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structure of the oxetane ring allows it to act as both a hydrogen bond acceptor and donor, facilitating interactions that can modulate enzyme activity and influence metabolic pathways.

Enzyme Interaction

Research indicates that this compound may serve as a probe for studying enzyme mechanisms. Its structural features suggest potential interactions with various enzymes involved in metabolic processes, which can be crucial for understanding its pharmacodynamics.

Applications in Research and Industry

The compound is utilized in several scientific applications:

- Chemical Synthesis : It serves as a building block in organic synthesis for creating more complex molecules.

- Biological Research : The compound is employed in studies focusing on enzyme mechanisms and cellular signaling pathways.

- Pharmaceutical Development : Its unique properties make it a candidate for drug design, particularly in developing new therapeutic agents.

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Enzyme Interaction | Demonstrated potential as an enzyme probe | |

| Antiviral Activity | Related compounds showed inhibition of HCV | |

| Chemical Synthesis | Used as a reagent for complex molecule synthesis |

Case Study: Inhibition of CYP Enzymes

A study evaluating compounds structurally related to this compound found that certain derivatives exhibited significant inhibition of CYP450 enzymes, which are crucial for drug metabolism. This raises concerns about potential drug-drug interactions when used in therapeutic contexts .

Future Directions

Further research is necessary to elucidate the specific biological interactions and mechanisms associated with this compound. Investigating its effects on various biological targets could enhance our understanding of its therapeutic potential and safety profile.

常见问题

Basic Research Questions

What are the recommended synthetic routes for 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling the oxetane ring with an amino-acetic acid backbone. Key steps include:

- Oxetane ring formation : Cyclization of 3-methyl-3-(hydroxymethyl)oxetane using acid catalysis.

- Amino acid conjugation : Reacting the oxetane intermediate with a protected glycine derivative (e.g., tert-butoxycarbonyl (Boc)-protected glycine) under Mitsunobu or peptide coupling conditions .

- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) to yield the free amino acid.

Optimization : Monitor reaction progress via HPLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (room temperature to 50°C) to minimize racemization.

How can the crystal structure of this compound be characterized?

Use single-crystal X-ray diffraction (SCXRD) with the following workflow:

- Crystallization : Grow crystals via slow evaporation in a polar solvent (e.g., ethanol/water mixtures).

- Data collection : Perform at low temperature (100 K) to reduce thermal motion.

- Refinement : Use SHELXL for structure solution, incorporating restraints for the oxetane ring’s puckering parameters and hydrogen-bonding networks .

- Validation : Cross-validate with powder XRD and solid-state NMR to confirm phase purity.

What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Test in buffers (pH 4–8) and polar aprotic solvents (e.g., DMSO, methanol). The lithium salt form (e.g., lithium 2-(3-methyloxetan-3-yl)acetate) enhances aqueous solubility due to ionic dissociation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The oxetane ring is sensitive to strong acids; use buffered solutions (pH 6–7) to prevent hydrolysis.

Advanced Research Questions

How can researchers evaluate the potential of this compound as an indoleamine 2,3-dioxygenase (IDO) inhibitor?

- Enzyme assays : Measure IC50 using recombinant human IDO in a tryptophan-to-kynurenine conversion assay. Use HPLC to quantify kynurenine levels at 360 nm .

- Cellular models : Test in cancer cell lines (e.g., HeLa) to assess immune checkpoint modulation via IFN-γ-induced IDO expression.

- Structural analogs : Compare activity with trifluoromethyl-phenyl derivatives (e.g., (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid) to identify critical substituents .

What computational approaches are effective in studying its interaction with biological targets like collagenase?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on hydrogen bonding (e.g., between the amino group and Gln215) and π-π interactions (e.g., oxetane ring with Tyr201) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energies (ΔG) via MM-PBSA.

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with inhibitory activity using CoMFA or CoMSIA.

How can researchers address racemization during synthesis and ensure enantiomeric purity?

- Chiral chromatography : Use a Chiralpak IG-3 column with hexane/isopropanol gradients to separate enantiomers.

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated spectra.

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., immobilized lipases) to suppress racemization .

How should contradictory bioactivity data across studies be analyzed?

- Meta-analysis : Aggregate data from enzyme assays (IC50), cellular models (EC50), and animal studies. Use statistical tools (e.g., ANOVA) to identify outliers.

- Structural validation : Re-examine compound purity via NMR and HRMS. Impurities (e.g., hydrolyzed oxetane derivatives) may skew results .

- Contextual factors : Account for assay conditions (e.g., buffer pH, serum protein interference) and cell line variability (e.g., IDO expression levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。